Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h1,3-7,18H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPRDKVTXXHEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-ethynyl-4-hydroxypiperidine, which is then reacted with benzyl chloroformate to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl 4-ethynyl-4-oxopiperidine-1-carboxylate.
Reduction: Formation of benzyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of piperidine, including Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, exhibit significant antiviral properties. A study highlighted the effectiveness of N-benzyl 4,4-disubstituted piperidines as inhibitors of the influenza virus H1N1. The compounds were found to target the hemagglutinin fusion peptide, a critical component for viral entry into host cells. This interaction suggests a novel mechanism for inhibiting viral fusion processes, making it a promising scaffold for developing anti-influenza drugs .
Neuroprotective Effects
Another area of interest is the compound's potential in treating neurodegenerative diseases. This compound has been implicated in research focused on neuroprotection, particularly in models of Alzheimer's disease. Compounds with similar structures have shown promise in reducing neuroinflammation and promoting neuronal survival, indicating that this compound may also possess neuroprotective properties .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy as a therapeutic agent. Investigations into various substitutions on the piperidine ring have revealed that specific modifications can enhance antiviral activity while maintaining low cytotoxicity levels. For instance, the presence of a benzyl group at certain positions has been shown to be critical for maintaining biological activity against influenza viruses .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient assembly of complex structures. The Ugi four-component reaction is particularly notable for its versatility in generating diverse piperidine derivatives with potential biological activities . The compound is characterized by its molecular formula and has a molecular weight of approximately 235.28 g/mol .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Scaffold Hopping : 3D similarity searches (ROCS algorithm) highlight that ethynyl-containing piperidines enable scaffold diversification compared to 2D-similar analogs .
- Toxicity Gaps: Amino-substituted piperidines lack comprehensive toxicological profiles, emphasizing the need for targeted studies on ethynyl derivatives .
- Metabolic Stability : Benzyl esters (e.g., target compound) generally exhibit slower hydrolysis than ethyl/methyl esters (e.g., Ethyl 1-benzylpiperidine-4-carboxylate), enhancing in vivo stability .
Biological Activity
Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an ethynyl group and a hydroxyl group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of 235.28 g/mol. The presence of the hydroxyl group allows for various chemical reactions, such as oxidation and reduction, which can lead to derivatives with altered biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing several biological pathways:
- Neurotransmitter Modulation : The compound may modulate neurotransmitter release, impacting neurological functions.
- Enzyme Inhibition : It can inhibit certain enzyme activities, leading to altered metabolic processes.
- Cellular Signaling : this compound may affect cellular signaling pathways, influencing cell proliferation and apoptosis .
Antiproliferative Effects
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that the compound significantly inhibited the growth of tumor cells by inducing apoptosis through the modulation of signaling pathways associated with cell survival .
Immunostimulatory Properties
Another area of interest is the compound's potential as an immunostimulant. Studies have shown that piperidine derivatives can enhance immune responses by affecting lymphocyte subpopulations and promoting cytokine production. This suggests potential applications in immunotherapy for enhancing host defenses against tumors or infections .
Case Studies
- Cancer Research : A study published in Molecules explored the antiproliferative effects of various piperidine derivatives on cancer cell lines. This compound was found to inhibit cell proliferation significantly, suggesting its potential role in cancer treatment .
- Immunology : Research conducted on piperidine-containing compounds highlighted their ability to modulate immune responses. This compound was shown to enhance lymphocyte activity and cytokine secretion in vitro, indicating its potential as an immunotherapeutic agent .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for preparing Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Structure Formation : Start with a piperidine scaffold. For example, 4-hydroxypiperidine derivatives can be modified via ethynylation using alkynylating agents (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
Protection/Functionalization : Introduce the benzyl carboxylate group via carbobenzyloxy (Cbz) protection. Benzyl chloroformate reacts with the piperidine nitrogen in the presence of a base (e.g., triethylamine) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation. Continuous flow reactors may optimize yield and purity .
Q. Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Ethynylation | Propargyl bromide, K₂CO₃, DMF, 60°C | 60–75% |
| Cbz Protection | Benzyl chloroformate, Et₃N, DCM, RT | 80–90% |
| Purification | Silica gel chromatography (EtOAc:Hexane 1:3) | >95% purity |
Q. How is the compound characterized after synthesis?
Methodological Answer: Critical characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and functional groups (e.g., ethynyl protons at δ 2.5–3.0 ppm, aromatic benzyl signals at δ 7.3–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.14) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Example ¹H NMR Data (CDCl₃) :
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). For example, fluorinated analogs (e.g., ) show affinity for muscarinic acetylcholine receptors via hydrogen bonding with Thr189 and π-π stacking .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., tert-butoxy derivatives in ) to identify critical functional groups. Ethynyl and hydroxyl groups may enhance binding to hydrophobic pockets .
Q. Key Findings :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Muscarinic Receptor | -8.2 | H-bond (Thr189), π-π (Tyr506) |
| Cytochrome P450 | -6.7 | Hydrophobic (Val304) |
Q. What strategies address low solubility in aqueous solutions during bioassays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Structural Modification : Introduce polar groups (e.g., sulfonate or amine) at the 4-position while retaining the ethynyl group for activity .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .
Q. Contradictions in Data :
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity. For example, ambiguous NOE signals can be clarified via X-ray crystallography (e.g., SHELX refinement in ) .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon assignments in complex spectra .
Case Study :
A 2024 study () resolved conflicting NOESY signals for a tert-butoxy analog by comparing calculated (DFT) and experimental IR spectra, confirming the hydroxyl group’s position .
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
Q. How to design experiments to study metabolic pathways involving this compound?
Methodological Answer:
- Isotope Tracing : Incubate with ¹⁴C-labeled compound in hepatocyte cultures, followed by LC-MS/MS to identify metabolites (e.g., hydroxylated or carboxylated derivatives) .
- Enzyme Inhibition Assays : Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values can guide toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
